N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methylene bridge, and a benzenesulfonyl guanidine moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE typically involves the condensation of 3-nitrobenzaldehyde with 4-aminobenzenesulfonyl guanidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the benzenesulfonyl guanidine moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE
- N-{4-[(E)-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., nitro, bromo, hydroxy) can significantly alter the chemical and biological properties of these compounds.
Reactivity: The different substituents can influence the reactivity of the compounds in various chemical reactions.
Properties
Molecular Formula |
C14H13N5O4S |
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Molecular Weight |
347.35 g/mol |
IUPAC Name |
2-[4-[(3-nitrophenyl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C14H13N5O4S/c15-14(16)18-24(22,23)13-6-4-11(5-7-13)17-9-10-2-1-3-12(8-10)19(20)21/h1-9H,(H4,15,16,18) |
InChI Key |
AGVMXCSKKGLXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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